molecular formula C19H23N7O2 B8196068 LY 2880070 [Who-DD] CAS No. 1375637-35-6

LY 2880070 [Who-DD]

Cat. No. B8196068
CAS RN: 1375637-35-6
M. Wt: 381.4 g/mol
InChI Key: LAEFIEWPUJMANC-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY 2880070, also known as ESP-01, is a small molecule drug that selectively inhibits CHK1 . It is used in combination with chemotherapeutic agents, potentially resulting in increased response .


Molecular Structure Analysis

The molecular formula of LY 2880070 is C19H23N7O2 . It has a molecular weight of 381.43 . The chemical structure can be found in the Certificate of Analysis .


Physical And Chemical Properties Analysis

LY 2880070 is a solid substance with a light yellow to yellow color . It has a molecular weight of 381.43 and a molecular formula of C19H23N7O2 . The storage conditions vary depending on the form (powder or in solvent) and temperature .

Mechanism of Action

LY 2880070 works by blocking a protein called CHK1, which helps cancer cells repair damaged DNA . By inhibiting CHK1, LY 2880070 may slow or stop the growth of cancer .

Safety and Hazards

LY 2880070 has been generally well-tolerated in advanced cancers when used in combination with low-dose gemcitabine . The most common related adverse events included fatigue, nausea, vomiting, diarrhea, fever, dyspnea, neutropenia, and thrombocytopenia .

Future Directions

LY 2880070 has been assessed in advanced or metastatic high-grade serous ovarian cancer (HGSOC) and in patients with Ewing sarcoma or Ewing-like sarcoma that has come back or continued to grow despite treatment . Further investigation is needed to better define biomarkers predictive of response in these patient populations .

properties

IUPAC Name

N-[5-(2-methoxy-6-methylpyridin-3-yl)-1H-pyrazol-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-12-5-6-14(19(22-12)27-2)15-8-16(26-25-15)23-17-10-21-11-18(24-17)28-13-4-3-7-20-9-13/h5-6,8,10-11,13,20H,3-4,7,9H2,1-2H3,(H2,23,24,25,26)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEFIEWPUJMANC-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2=CC(=NN2)NC3=CN=CC(=N3)OC4CCCNC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(C=C1)C2=CC(=NN2)NC3=CN=CC(=N3)O[C@@H]4CCCNC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LY 2880070 [Who-DD]

CAS RN

1375637-35-6
Record name LY-2880070
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1375637356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-2880070
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33ZXE3519Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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